1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as AZA-MPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family and is known for its unique chemical structure and properties.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
A key intermediate for producing β-lactam antibiotics was synthesized through a practical method involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine. This synthesis highlights the compound's role in developing antibiotics critical for treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).
Antifungal Activities
The compound's derivatives have demonstrated moderate to potent in vitro antifungal activity against Candida albicans and other Candida species, showcasing its potential in developing new antifungal therapies (Massa et al., 1992).
Anti-Tubercular Agents
Research focused on the design and development of novel azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. These studies involved in silico designing and molecular docking to identify potential drug candidates, with specific analogues showing significant activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Antimicrobial Activity
Novel compounds synthesized from the targeted chemical structure exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents. This research underscores the versatility of the compound in generating derivatives with significant biological activities (Nagamani et al., 2018).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-4-2-3-5-13(12)21-10-14(19)17-8-11(9-17)18-7-6-15-16-18/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKGKKQMBGHJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone |
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